molecular formula C18H11NO2S B13996610 2-(2-Nitrophenyl)dibenzo[b,d]thiophene

2-(2-Nitrophenyl)dibenzo[b,d]thiophene

Cat. No.: B13996610
M. Wt: 305.4 g/mol
InChI Key: OQLDLSLADLFFRW-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)dibenzo[b,d]thiophene is a heteroaromatic compound featuring a dibenzothiophene core substituted with a 2-nitrophenyl group. The dibenzothiophene scaffold consists of two fused benzene rings and a central thiophene ring, providing a planar, electron-rich structure. The nitro group at the 2-position introduces strong electron-withdrawing properties, which can modulate electronic behavior, solubility, and intermolecular interactions.

For example, 2-methyl-5-nitrobenzo[b]thiophene is synthesized via a four-step process (Scheme S1, S2) involving nitration and cyclization . Similarly, palladium-catalyzed couplings (e.g., using 2-iodothiophenol with alkynes) could be adapted for introducing nitrophenyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene typically involves the nitration of dibenzo[b,d]thiophene. The reaction is carried out by treating dibenzo[b,d]thiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions for larger-scale production and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst or under acidic conditions.

Major Products

    Reduction: 2-(2-Aminophenyl)dibenzo[b,d]thiophene.

    Substitution: Various substituted dibenzo[b,d]thiophenes depending on the electrophile used.

Scientific Research Applications

2-(2-Nitrophenyl)dibenzo[b,d]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene in its applications is primarily based on its electronic structure. The nitro group and the dibenzo[b,d]thiophene core contribute to the compound’s ability to participate in electron transfer processes. This makes it an effective component in electronic devices where charge transport is crucial. The molecular targets and pathways involved depend on the specific application, such as the interaction with other materials in an electronic device or the detection of analytes in a sensor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Organic Electronics

2-(Benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene (Compound 3)

  • Structure: Features a benzo[b]thieno[2,3-d]thiophene fused to dibenzothiophene.
  • Properties : Exhibits p-channel behavior in organic field-effect transistors (OFETs) with hole mobility up to 0.005 cm²/Vs and an on/off ratio >10⁶ .
  • Comparison: The absence of a nitro group in Compound 3 results in lower electron-withdrawing capacity, favoring hole transport.

Dibenzo[b,d]thiophene Sulfone Copolymers

  • Structure : Incorporates sulfone (-SO₂) groups instead of nitro substituents.
  • Properties : Sulfone-containing copolymers exhibit enhanced photocatalytic hydrogen evolution (e.g., EQE = 20.7% at 420 nm) due to improved wettability and charge separation .
  • Comparison : Sulfone groups increase polarity and water interaction, whereas nitro groups may prioritize electron-deficient character, favoring applications in optoelectronics over photocatalysis.

Pharmacologically Active Analogues

(S)-2-(Dibenzo[b,d]thiophen-3-yl)propanoic Acid Derivatives (Compounds 59–78)

  • Structure: Dibenzo[b,d]thiophene scaffold substituted with propanoic acid groups.

OLED and Photocatalytic Materials

DBTTP1 and DBTTP2 (Dibenzo[b,d]thiophene-based Hosts)

  • Structure : Triphenylene- or terphenyl-substituted dibenzothiophenes.
  • Performance : Used in green TADF OLEDs, with extended device lifetimes due to planar structures and balanced charge transport .
  • Comparison : Bulky substituents in DBTTP1/2 improve thermal stability, whereas the nitro group in 2-(2-Nitrophenyl)dibenzo[b,d]thiophene may introduce steric hindrance or redox activity.

Physicochemical and Electronic Properties

Key Property Comparison Table

Compound Substituent Application Key Property/Performance Reference
This compound 2-Nitrophenyl Electronics/Pharma High electron affinity (predicted) -
Compound 3 (BTT derivative) Benzo[b]thieno[2,3-d]thiophene OFETs Hole mobility: 0.005 cm²/Vs
Dibenzo[b,d]thiophene sulfone copolymer Sulfone Photocatalysis EQE = 20.7% at 420 nm
(S)-2-(Dibenzo[b,d]thiophen-3-yl)propanoic acid Propanoic acid COX inhibition COX-1 selectivity
DBTTP1 Triphenylene OLED Host Enhanced device lifetime

Electronic Effects of Substituents

  • Sulfone Group : Enhances polarity and stabilizes charge-separated states in photocatalysis .
  • Alkyl/Aryl Groups : Improve solubility and thermal stability (e.g., in OLED hosts) .

Biological Activity

2-(2-Nitrophenyl)dibenzo[b,d]thiophene is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a dibenzo[b,d]thiophene backbone substituted with a nitrophenyl group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds related to dibenzo[b,d]thiophene exhibit notable antitumor properties. For instance, derivatives of dibenzo[b,d]thiophene have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The inhibitory activity of specific analogs has been quantified, revealing IC50 values comparable to established chemotherapeutics like methotrexate (MTX) .

Table 1: Inhibitory Activity of Dibenzo[b,d]thiophene Derivatives

CompoundDHFR Inhibition IC50 (μM)
Compound A0.20
Compound B0.28
MTX0.22

These findings suggest that modifications in the structure of dibenzo[b,d]thiophene can enhance its cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiophene derivatives, including those related to this compound, have exhibited significant antimicrobial properties. A review highlighted that thiophenes possess broad-spectrum activity against bacteria, fungi, and viruses . The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismMIC (μg/mL)
Compound CStaphylococcus aureus5
Compound DEscherichia coli10
Compound ECandida albicans8

This antimicrobial potential is attributed to the presence of the thiophene ring, which enhances the lipophilicity and membrane permeability of these compounds .

Case Study 1: Antitumor Efficacy

A study involving a novel series of dibenzo[b,d]thiophene derivatives demonstrated their ability to induce apoptosis in glioblastoma cells (SNB-75). The treatment resulted in a significant increase in apoptotic markers compared to untreated controls, indicating that these compounds may serve as effective agents in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation, various nitro-substituted thiophenes were screened for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity, with minimal inhibitory concentrations significantly lower than those of traditional antibiotics . This suggests a promising avenue for developing new treatments for resistant strains of tuberculosis.

Research Findings and Future Directions

The biological activities associated with this compound and its derivatives underscore their potential as therapeutic agents. Ongoing research should focus on:

  • Structural Optimization : Further modifications to enhance potency and selectivity against specific cancer types or pathogens.
  • Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their biological effects.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Nitrophenyl)dibenzo[b,d]thiophene, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 2-nitrophenyl group to the dibenzo[b,d]thiophene core. For example, iodothiophenol derivatives can react with aryl halides under Pd catalysis (see Scheme 1 in ). Optimization may include:

  • Temperature control (80–120°C) to balance yield and side reactions.
  • Ligand selection (e.g., PPh₃ or XPhos) to enhance catalytic efficiency.
  • Solvent choice (e.g., toluene or DMF) to improve solubility of intermediates .
  • Purification via column chromatography using hexane/ethyl acetate gradients to isolate the nitro-substituted product .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of:

  • NMR spectroscopy : Analyze aromatic proton splitting patterns (e.g., δ 7.5–8.5 ppm for nitrophenyl protons) and sulfur-induced deshielding effects .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z consistent with C₁₈H₁₁NO₂S).
  • X-ray crystallography : Resolve planar dibenzothiophene and nitro group orientation (see for analogous structures) .
  • HPLC : Monitor purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Answer : Critical properties include:

PropertyValueReference
Melting Point255–257°C (dec.)
SolubilityDMSO > DMF > Toluene
StabilitySensitive to light; store at RT in dark
Flash Point275.7°C

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenyl group influence the optoelectronic properties of dibenzo[b,d]thiophene derivatives?

  • Answer : The nitro group acts as a strong electron-withdrawing moiety, reducing the HOMO-LUMO gap and enhancing charge-transfer transitions. This is critical in OLED applications ( ). Methodological approaches:

  • Cyclic Voltammetry : Measure redox potentials to estimate HOMO/LUMO levels.
  • TD-DFT Calculations : Simulate absorption spectra (e.g., λmax shifts from 350 nm to 420 nm upon nitrophenyl substitution) .
  • Photoluminescence Studies : Compare quantum yields with non-nitrated analogs .

Q. What strategies resolve contradictions in reported binding affinities of dibenzo[b,d]thiophene derivatives to COX enzymes?

  • Answer : Discrepancies may arise from:

  • Isomeric purity : Ensure enantiomeric separation (e.g., chiral HPLC) for analogs like (S)-2-(dibenzo[b,d]thiophen-3-yl)propanoic acid .
  • Docking protocols : Use multiple software (AutoDock, Glide) to validate binding poses. Compound 66 in showed COX-1 selectivity due to hydrophobic pocket interactions .
  • In vitro assays : Standardize IC₅₀ measurements across cell lines (e.g., murine vs. human COX-2) .

Q. How can computational methods guide the design of this compound-based photocatalysts for hydrogen evolution?

  • Answer :

  • Bandgap Engineering : Use DFT to tailor the LUMO level for optimal water reduction potential (e.g., incorporating K₂HPO₄ as a co-catalyst; see ) .
  • Charge Carrier Dynamics : Simulate exciton dissociation pathways with Marcus theory.
  • Experimental Validation : Compare predicted photocatalytic rates (mmol h⁻¹ g⁻¹) with actual hydrogen production under visible light (e.g., 44.2 mmol h⁻¹ g⁻¹ for DBTSO derivatives) .

Q. What methodologies assess the environmental applicability of this compound in adsorption-mediated desulfurization?

  • Answer :

  • Adsorption Isotherms : Fit data to Langmuir/Freundlich models to quantify DBT (dibenzothiophene) uptake (e.g., activated carbons in ) .
  • Regeneration Studies : Test adsorbent reusability via thermal (N₂, 300°C) or solvent (toluene) treatments .
  • Kinetic Analysis : Monitor pseudo-second-order rate constants for industrial scalability .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist on the thermal stability of nitro-substituted dibenzothiophenes?

  • Answer : Variations arise from:

  • Sample Purity : Trace impurities (e.g., residual Pd) catalyze decomposition. Use TGA-MS to correlate mass loss with degradation products .
  • Measurement Conditions : Dynamic vs. isothermal TGA protocols yield different onset temperatures.
  • Substituent Position : 2-Nitrophenyl derivatives are less stable than 3-nitrophenyl analogs due to steric strain .

Q. Methodological Tables

Table 1. Comparison of Synthetic Methods for Dibenzo[b,d]thiophene Derivatives

MethodYield (%)Key ConditionsReference
Pd-Catalyzed Coupling65–78Pd(OAc)₂, XPhos, 110°C
McMurry Reaction82TiCl₄, Zn, THF, reflux
Nitration Post-Functionalization55HNO₃/H₂SO₄, 0°C

Table 2. Applications in Photocatalysis

DerivativeHydrogen Evolution Rate (mmol h⁻¹ g⁻¹)Co-CatalystReference
DBTSO-K₂HPO₄44.2K₂HPO₄
DBTSO-COOH28.7None

Properties

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(2-nitrophenyl)dibenzothiophene

InChI

InChI=1S/C18H11NO2S/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H

InChI Key

OQLDLSLADLFFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)SC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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